Palmitoyl-DL-carnitine chloride

Overview

Description

Palmitoyl-DL-carnitine chloride is a derivative of carnitine, which plays a crucial role in the metabolism of fatty acids. It is an ester formed by the combination of palmitic acid and carnitine. This compound is involved in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy in the form of adenosine triphosphate (ATP).

Mechanism of Action

Target of Action

Palmitoyl-DL-carnitine chloride primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound acts as a PKC inhibitor . It interacts with PKC, inhibiting its function and thereby affecting various cellular processes that PKC regulates . Additionally, it provides a cationic surface charge to nanoliposomes for targeting tumor neovasculature .

Biochemical Pathways

As a long-chain acylcarnitine, this compound is a well-known intermediate in mitochondrial fatty acid oxidation . It plays a crucial role in the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation for energy production .

Pharmacokinetics

It is known that the compound can be transported into mitochondria to deliver palmitate for fatty acid oxidation and energy production .

Result of Action

This compound modifies myocardial levels of high-energy phosphates and free fatty acids in the heart . It increases erythroid colony formation in culture and reduces the surface negative charge of erythrocytes and myocytes . It is also reported to affect currents and inhibit endothelium-dependent relaxation induced by acetylcholine and substance P in a dose-dependent manner by suppressing the intracellular calcium signal transduction in endothelial cells .

Action Environment

The action of this compound can be influenced by the environment. For instance, cancer cells and neovasculature are negatively charged compared to healthy cells. This property allows this compound, which provides a cationic surface charge to nanoliposomes, to target tumor neovasculature more effectively .

Biochemical Analysis

Biochemical Properties

Palmitoyl-DL-carnitine chloride is an intermediate in mitochondrial fatty acid oxidation. It interacts with several enzymes and proteins, including carnitine palmitoyltransferase I and II, which are responsible for the conversion of palmitoyl-CoA to this compound and vice versa . This compound also affects the activity of protein kinase C, which plays a role in various cellular signaling pathways . Additionally, this compound has been shown to modify myocardial levels of high-energy phosphates and free fatty acids .

Cellular Effects

This compound influences various cellular processes, including calcium mobilization, cell viability, and permeability of tight junctions . It has been observed to reduce the surface negative charge of erythrocytes and myocytes, which can affect cell signaling and function . In cancer cells, this compound has been used in combination therapies to enhance cellular uptake and inhibit angiogenesis . It also impacts endothelial and epithelial cells by reducing resistance and increasing permeability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits protein kinase C, which affects various signaling pathways . This compound also interacts with the carnitine-acylcarnitine translocase to facilitate the transport of fatty acids into the mitochondria . Additionally, this compound can modulate calcium signal transduction in endothelial cells, affecting intracellular calcium levels and related cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it can cause a reduction in calcium currents in dorsal root ganglion neurons via calcium-induced calcium release from intracellular stores . The stability and degradation of this compound in vitro and in vivo have been investigated, revealing its potential long-term effects on cellular function . It has also been observed to suppress calcium signal transduction in endothelial cells over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce glucose production and improve glucose homeostasis . Higher doses can lead to toxic effects, such as reduced calcium currents and altered cellular functions . The compound’s impact on myocardial levels of high-energy phosphates and free fatty acids also varies with dosage .

Metabolic Pathways

This compound is involved in the mitochondrial fatty acid oxidation pathway. It interacts with enzymes such as carnitine palmitoyltransferase I and II, which facilitate the transport of fatty acids into the mitochondria for β-oxidation . This process is essential for energy production and metabolic homeostasis. The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells, this compound is transported into the mitochondria via the carnitine-acylcarnitine translocase . It affects the permeability of tight junctions in endothelial and epithelial cells, influencing its distribution within tissues . The compound’s interaction with transporters and binding proteins plays a crucial role in its localization and accumulation within cells .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it participates in fatty acid oxidation . Its subcellular localization is influenced by post-translational modifications, such as palmitoylation, which can affect its activity and function . The compound’s targeting signals and interactions with specific compartments or organelles are essential for its role in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl-DL-carnitine chloride can be synthesized through the esterification of palmitic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Palmitoyl-DL-carnitine chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carnitine and palmitic acid.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield carnitine and palmitic acid.

Substitution: The chloride ion in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Carnitine and palmitic acid.

Hydrolysis: Carnitine and palmitic acid.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Palmitoyl-DL-carnitine chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other carnitine derivatives and in studies of esterification reactions.

Biology: The compound is used to study the transport and metabolism of fatty acids in cells. It is also used in research on mitochondrial function and energy production.

Medicine: this compound is investigated for its potential therapeutic effects in conditions such as heart disease and metabolic disorders. It is also used in the development of drug delivery systems, such as nanoliposomes for targeted cancer therapy.

Industry: The compound is used in the formulation of dietary supplements and as an additive in cosmetic products.

Comparison with Similar Compounds

Similar Compounds

Palmitoyl-L-carnitine: Similar in structure but differs in the stereochemistry of the carnitine moiety.

Acetyl-DL-carnitine: An ester of carnitine with acetic acid, used for similar metabolic functions.

Propionyl-DL-carnitine: An ester of carnitine with propionic acid, used in the treatment of cardiovascular diseases.

Uniqueness

Palmitoyl-DL-carnitine chloride is unique due to its specific role in the transport and metabolism of long-chain fatty acids. Its ability to facilitate the entry of fatty acids into the mitochondria makes it a valuable compound in studies of energy metabolism and mitochondrial function. Additionally, its use as a protein kinase C inhibitor in cancer therapy highlights its potential therapeutic applications.

Properties

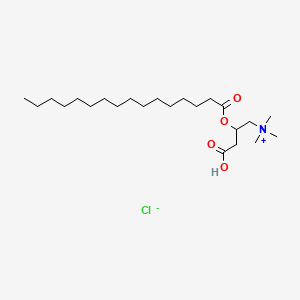

IUPAC Name |

(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKNLFIHBMGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6865-14-1 | |

| Record name | Palmitoyl carnitine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALMITOYLCARNITINE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIL57224QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

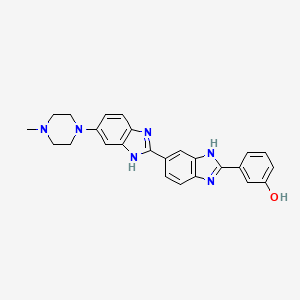

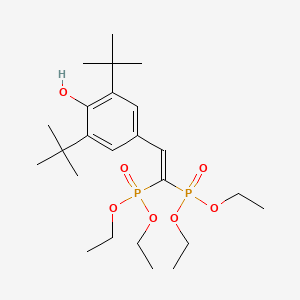

![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)